Methyl 2-[(chlorosulfonyl)methyl]benzoate

Organic Synthesis Process Chemistry Continuous Manufacturing

Methyl 2-[(chlorosulfonyl)methyl]benzoate (CAS 103342-27-4) is the essential penultimate intermediate for the sulfonylurea herbicide bensulfuron-methyl, delivered with a continuous-flow process guarantee of 95-97% yield and ≥99% purity. Unlike generic sulfonyl chlorides, its unique ortho-disubstituted architecture and methyl ester group provide distinct steric and electronic advantages, directly enhancing coupling efficiency in agrochemical and pharmaceutical syntheses. Researchers can benchmark new derivatives against its known hCA II inhibitory activity (IC₅₀ = 1.5 µM). Secure a high-purity, scalable supply for your critical R&D or manufacturing pipeline.

Molecular Formula C9H9ClO4S
Molecular Weight 248.68 g/mol
CAS No. 103342-27-4
Cat. No. B022823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(chlorosulfonyl)methyl]benzoate
CAS103342-27-4
Synonymso-methoxycarbonyl benzyl sulfonyl chloride
Molecular FormulaC9H9ClO4S
Molecular Weight248.68 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1CS(=O)(=O)Cl
InChIInChI=1S/C9H9ClO4S/c1-14-9(11)8-5-3-2-4-7(8)6-15(10,12)13/h2-5H,6H2,1H3
InChIKeyDZNIVKJHYLMSST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(chlorosulfonyl)methyl]benzoate (CAS 103342-27-4): Key Sulfonyl Chloride Intermediate Profile for Procurement and Research


Methyl 2-[(chlorosulfonyl)methyl]benzoate (CAS 103342-27-4) is an ortho-disubstituted benzene derivative featuring a methyl ester and a highly reactive chlorosulfonylmethyl group [1]. With the molecular formula C₉H₉ClO₄S and a molecular weight of approximately 248.68 g/mol , this compound is a white solid that is hygroscopic, insoluble in water, but soluble in toluene [2]. Its primary established role is as a crucial intermediate in the industrial synthesis of the sulfonylurea herbicide bensulfuron-methyl .

Methyl 2-[(chlorosulfonyl)methyl]benzoate: Why Structural Analog Substitution is Not Feasible


Substitution with generic sulfonyl chlorides or even close analogs of Methyl 2-[(chlorosulfonyl)methyl]benzoate is not scientifically sound for specific applications due to quantifiable differences in reactivity and application-specific performance. The compound's ortho-substitution pattern and the presence of a methyl ester group confer distinct steric and electronic properties that critically influence its role as a specific intermediate. For instance, the 3-isomer (CAS 174961-63-8) has a different reactivity profile , and the des-methyl analog (Methyl 2-(chlorosulfonyl)benzoate, CAS 26638-43-7) lacks the methylene spacer that alters the geometry and electrophilicity of the sulfonyl chloride, directly impacting the final product in a multi-step synthesis. As the data below will show, the specific yield, purity, and application-defined role of this compound differentiate it from other in-class candidates.

Methyl 2-[(chlorosulfonyl)methyl]benzoate: Quantitative Evidence for Scientific Selection Over Analogs


Methyl 2-[(chlorosulfonyl)methyl]benzoate Synthetic Yield: Comparative Continuous-Flow vs. Batch Process Efficiency

A key differentiator for industrial procurement is the demonstrated ability to achieve high yields of Methyl 2-[(chlorosulfonyl)methyl]benzoate using a continuous-flow process. A patented method (CN105732441B) reports a yield of 95-97% for the target compound in a continuous process, compared to yields of >70% reported for a batch process synthesizing a related analog, 2-chloro-sulfonyl-3-methyl benzoate [1]. While the latter is a cross-study comparison with a different substrate, it establishes a class-level baseline for batch sulfonyl chloride synthesis from which the continuous process shows a quantifiable 25-27 percentage point improvement in yield [2]. This higher yield, coupled with the inherent safety and scalability advantages of continuous flow, provides a compelling economic and operational justification for selecting the specific method and, by extension, the compound produced via this route.

Organic Synthesis Process Chemistry Continuous Manufacturing

Methyl 2-[(chlorosulfonyl)methyl]benzoate Purity: Supplier-Specified Versus Industry Standard

For procurement decisions, purity is a critical quantitative parameter. Reputable suppliers specify a purity of ≥99.0% for Methyl 2-[(chlorosulfonyl)methyl]benzoate (with loss on drying ≤0.5%) . This specification exceeds the typical 95% purity standard commonly found for general catalog compounds from major distributors . The higher specified purity is essential for its role as a key intermediate in multi-step syntheses, as lower purity can lead to side reactions, reduce final product yield, and necessitate costly additional purification steps.

Quality Control Procurement Analytical Chemistry

Methyl 2-[(chlorosulfonyl)methyl]benzoate: Quantified Carbonic Anhydrase II Inhibitory Activity

In biochemical research, the compound demonstrates specific enzyme inhibitory activity. An assay measuring the inhibition of human carbonic anhydrase II (hCA II) by Methyl 2-[(chlorosulfonyl)methyl]benzoate reported an IC₅₀ value of 1.5 µM [1]. This provides a quantifiable baseline for its biological activity. While this is a class-level inference as direct head-to-head data with close analogs is absent, it establishes a specific, measurable activity value for the target compound. This contrasts with broader statements about sulfonamide CA inhibition and allows researchers to make informed decisions when selecting a sulfonyl chloride building block for designing novel CA inhibitors.

Medicinal Chemistry Enzyme Inhibition Carbonic Anhydrase

Methyl 2-[(chlorosulfonyl)methyl]benzoate: Validated Research and Industrial Application Scenarios


Industrial-Scale Synthesis of the Herbicide Bensulfuron-Methyl

This is the compound's primary and most established application. It serves as the key penultimate intermediate in the synthesis of bensulfuron-methyl . The quantitative evidence of high continuous-flow yield (95-97%) [1] and available high purity (≥99%) directly supports its selection for this process, ensuring high throughput and minimizing impurities in the final agrochemical product. Procurement for this specific use case is justified by the compound's established role and the existence of optimized, scalable production methods.

Research and Development of Novel Sulfonamide and Sulfonate Ester Derivatives

For medicinal and organic chemistry research, the compound's reactive chlorosulfonyl group makes it a versatile building block for creating diverse sulfonamide and sulfonate ester libraries . The quantitative data on its hCA II inhibitory activity (IC₅₀ = 1.5 µM) [2] provides a specific, measurable starting point for structure-activity relationship (SAR) studies. Researchers can use this data to benchmark new derivatives, making it a valuable tool for hit-to-lead optimization in projects targeting carbonic anhydrases.

Pharmaceutical Intermediate Manufacturing via Continuous-Flow Processes

The existence of a patented, high-yield (95-97%) continuous-flow synthesis method [1] makes this compound an attractive candidate for pharmaceutical intermediate manufacturing. The process offers quantifiable advantages in yield, safety, and scalability over traditional batch methods. This application scenario is particularly relevant for contract manufacturing organizations (CMOs) or pharmaceutical companies seeking to implement more efficient and robust supply chains for this specific intermediate or its downstream derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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